trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWJBPWDQEYPK-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641331 | |
| Record name | (1R,2R)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733741-02-1 | |
| Record name | (1R,2R)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The process begins with the chlorination of benzoyl chloride to form 4-chlorobenzoyl chloride.
Cyclopentane Ring Formation: The 4-chlorobenzoyl chloride is then reacted with cyclopentanone in the presence of a base, such as sodium hydroxide, to form the cyclopentane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the chlorobenzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of cyclopentanone or cyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of 4-chlorobenzyl alcohol derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
Scientific Research Applications
2.1 Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with biological targets. Its chlorobenzoyl moiety enhances binding affinity to enzymes and receptors, making it a candidate for drug development.
Potential Applications:
- Antimicrobial Activity: Studies indicate that trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic enzymes.
- Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cell lines through activation of caspase pathways, suggesting its potential as an anticancer agent.
2.2 Organic Synthesis
The unique structure of this compound allows it to serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry.
Case Studies and Research Findings
Case Study 1: Antimicrobial Studies
In vitro assays demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve membrane disruption and inhibition of essential metabolic enzymes.
Case Study 2: Cancer Research
A study explored the effects of this compound on various cancer cell lines, revealing its ability to induce apoptosis through the activation of caspase pathways. This finding supports its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can participate in various binding interactions, while the carboxylic acid group may facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Positional Isomers: Chlorine Substituent Variation
- trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733741-00-9): Shares the same molecular formula but differs in the chlorine position (3- vs. 4- on the benzoyl ring). This could impact reactivity or binding affinity in biological systems .
Ring Size and Functional Group Modifications
- 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (CAS 80789-69-1):
- 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS 50921-39-6): Cyclobutane ring instead of cyclopentane. Molecular weight: 210.65 g/mol; melting point: 80–82°C.
Functional Group Substitutions
- 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid (CAS 505071-95-4):
- trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 3894-18-6): Substitutes chlorine with methyl groups on the benzoyl ring. Molecular formula: C₁₅H₁₈O₃; LogP likely higher due to methyl groups’ hydrophobicity.
Physicochemical and Structural Data Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | C₁₃H₁₃ClO₃ | 252.69 | ~3.02* | N/A | 4-chloro, trans configuration |
| trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | C₁₃H₁₃ClO₃ | 252.69 | N/A | N/A | 3-chloro isomer |
| 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid | C₁₂H₁₃ClO₂ | 224.68 | N/A | 160–164 | Phenyl substituent, no carbonyl |
| 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid | C₁₂H₁₃ClO₄S | 288.74 | N/A | N/A | Sulfonyl group, higher molecular weight |
| trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | C₁₅H₁₈O₃ | 246.30 | >3.0 | N/A | Methyl substituents, increased LogP |
*Estimated from cis-isomer data in .
Biological Activity
trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a cyclopentane ring substituted with a chlorobenzoyl group and a carboxylic acid functional group. The presence of the chlorine atom in the benzoyl moiety is crucial as it may enhance the compound's reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 236.67 g/mol |
| Functional Groups | Carboxylic acid, chlorobenzoyl |
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can participate in various binding interactions, while the carboxylic acid group may facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways, leading to observed effects such as:
- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes involved in inflammation, thereby reducing pain and swelling.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammation markers in cellular models, potentially through COX inhibition and modulation of inflammatory cytokines. This positions this compound as a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Inflammatory Response :
-
Antimicrobial Efficacy Assessment :
- A series of tests were conducted against gram-positive and gram-negative bacteria.
- The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
Future Directions
Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. This includes:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization via Friedel-Crafts acylation or cross-coupling reactions. For stereochemical control, reaction temperature (e.g., cryogenic vs. reflux conditions) and catalysts (e.g., chiral Lewis acids) are critical. For example, cis-isomer formation can occur under kinetic control (low temperatures), while trans-isomers dominate under thermodynamic conditions . Characterization via HPLC (retention time ~1.03 minutes under SMD-FA05 conditions) and LCMS (m/z 252.694 [M+H]+) is essential to confirm stereochemistry .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- HPLC : Retention time alignment with reference standards (e.g., 1.03 minutes under acidic mobile phase conditions) .
- LCMS : Confirm molecular weight (m/z 252.694) and fragmentation patterns .
- NMR : Key signals include cyclopentane ring protons (δ 1.5–2.5 ppm) and aromatic protons from the 4-chlorobenzoyl group (δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves absolute stereochemistry but requires high-purity crystals .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer : The compound’s LogP (3.02) suggests moderate hydrophobicity. Use polar aprotic solvents like DMSO for stock solutions (≤10 mM). For aqueous assays, dilute in buffered solutions containing ≤1% Tween-80 or cyclodextrins to prevent precipitation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from isomer impurities or assay conditions.
- Step 1 : Validate compound purity via chiral HPLC (>98% enantiomeric excess).
- Step 2 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Step 3 : Cross-reference with orthogonal assays (e.g., SPR for binding vs. cell-based readouts) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., cyclooxygenase). The 4-chlorobenzoyl group may occupy hydrophobic pockets.
- MD Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR : Correlate substituent effects (e.g., Cl position) with activity using PubChem BioAssay data .
Q. What are the mechanistic insights into its role as a GABA analogue?
- Methodological Answer : The cyclopentane ring mimics GABA’s folded conformation.
- Electrophysiology : Patch-clamp assays on neuronal cells quantify GABAA receptor modulation.
- Metabolic Stability : Incubate with liver microsomes (CYP450 enzymes) to assess degradation pathways .
Q. How to design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the chlorine atom with CF3 (enhanced lipophilicity) or OH (hydrogen bonding).
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability.
- In Silico ADMET : Predict clearance rates (e.g., SwissADME) and prioritize derivatives with lower hepatic extraction ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
